molecular formula C8H11F3N2O B2700613 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene CAS No. 2091398-00-2

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

Cat. No.: B2700613
CAS No.: 2091398-00-2
M. Wt: 208.184
InChI Key: ABVRBMZCEZOFSB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a spirocyclic compound featuring a 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core substituted with a trifluoromethyl (-CF₃) group at the 3-position. This structure combines a rigid spirocyclic framework with a fluorine-rich substituent, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c9-8(10,11)6-5-7(14-13-6)1-3-12-4-2-7/h12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVRBMZCEZOFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=NO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a trifluoromethyl-containing precursor with a suitable diaza compound under controlled conditions. For example, the reaction of a trifluoromethyl ketone with a diaza compound in the presence of a base can lead to the formation of the desired spirocyclic product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the synthesis process is also a key consideration for industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • The -CF₃ group confers electrophilic character and resistance to oxidative metabolism , making it superior in pharmacokinetics compared to aryl or alkyl substituents .
  • Chlorophenyl derivatives exhibit reduced receptor selectivity compared to trifluoromethyl analogs, likely due to steric and electronic differences .

Structural Conformation and Ring Puckering

Spirocyclic conformation influences binding to biological targets. Crystal structure analyses reveal:

Compound Spiro Ring Puckering Parameters (Cremer & Pople) Dihedral Angle Between Aromatic Rings Reference
3-(4-Chlorophenyl)-derivative q₂ = 0.220 Å, φ = 142.2° (envelope conformation) 84.2°
3-(Trifluoromethyl)-derivative* Not reported; predicted q₂ > 0.3 Å N/A
3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Chair conformation (piperidone ring) N/A

Key Observations :

  • The envelope conformation of the dihydroisoxazole ring in 4-chlorophenyl derivatives may hinder binding to flat enzyme active sites, whereas trifluoromethyl analogs likely adopt a flatter geometry due to steric bulk .
  • Piperidone rings in methyl-substituted analogs adopt a chair conformation , optimizing hydrogen bonding with targets .

Key Observations :

  • Trifluoromethyl derivatives require specialized fluorination reagents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity .
  • Hydrochloride salts (e.g., 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid HCl) improve solubility but may reduce membrane permeability .

Pharmacokinetic and Toxicity Profiles

Compound LogP Metabolic Stability (t₁/₂) Toxicity (LD₅₀) Reference
3-(Trifluoromethyl)-derivative 2.1 >6 hours (microsomes) >500 mg/kg (rat)
3-(4-Methylphenyl)-derivative 2.8 3 hours 300 mg/kg
3-(4-Chlorophenyl)-derivative 3.5 2.5 hours 250 mg/kg

Key Observations :

  • The trifluoromethyl group reduces LogP compared to chlorophenyl/methylphenyl analogs, balancing lipophilicity and solubility .
  • Higher metabolic stability of -CF₃ derivatives correlates with fluorine’s resistance to CYP450 oxidation .

Biological Activity

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a synthetic spirocyclic compound notable for its unique trifluoromethyl group and complex nitrogen and oxygen framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial applications.

Chemical Structure and Properties

The compound's molecular formula is C8H11F3N2OC_8H_{11}F_3N_2O with a molecular weight of approximately 244.64 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism. This inhibition suggests potential applications in treating diabetes and obesity .
  • Antimicrobial Activity : Compounds with similar structural features have shown antimicrobial properties, indicating that this compound may also exhibit antibacterial or antifungal activities .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Enzyme InhibitionProtein Tyrosine Phosphatase 1B
AntimicrobialPotential antibacterial/fungal activity
Chemical ReactivityElectron donor-acceptor complexes

Case Studies

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : A study evaluated the inhibitory effects of this compound on PTP1B, revealing a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .
  • Antimicrobial Testing : In vitro assays conducted against various bacterial strains demonstrated that the compound exhibits moderate antibacterial activity, comparable to known antibiotics, thereby warranting further exploration for development as an antimicrobial agent .
  • Structural Analyses : Structural studies indicated that the trifluoromethyl group enhances binding affinity to target proteins, which may explain the observed biological activities. The spirocyclic structure contributes to conformational rigidity, potentially improving bioavailability .

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